1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea
Description
1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by two distinct substituents: a 2-[4-(dimethylamino)phenyl]ethyl group and a thiophen-2-yl moiety. The urea core serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(2)13-7-5-12(6-8-13)9-10-16-15(19)17-14-4-3-11-20-14/h3-8,11H,9-10H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGVQLNECLPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions to form the desired urea derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency .
Scientific Research Applications
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in its biological activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Urea Derivatives
Key Observations:
- Substituent Diversity : The target compound’s thiophene group distinguishes it from analogs with pyridine (e.g., M64HCl ) or triazine (e.g., Compound 26 ) rings. Thiophene’s π-excessive nature may enhance interactions with aromatic residues in target proteins compared to electron-deficient pyridine or planar triazine systems.
- Solubility and Basicity: The dimethylamino group in the target compound parallels M64HCl’s dimethylamino-pyridinylethyl chain, which improves water solubility via protonation at physiological pH .
- Electron-Withdrawing Groups: Analogs like 7n incorporate trifluoromethyl and chloro groups, which increase metabolic stability but may reduce solubility compared to the target’s dimethylamino-thiophene combination.
Key Observations:
- Efficiency : High-yield syntheses (>80%) are achievable for urea derivatives using condensation or coupling strategies, as seen in DT(Ch)₂ (95% yield) and Compound 26 (85–90%) . The target compound could adopt similar methods.
- Purification : HPLC and HRMS are standard for confirming purity, as demonstrated in M64HCl (>99%) and DT(Ch)₂ (>98%) .
Biological Activity
1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea, a synthetic organic compound, is characterized by its unique structural features, including a thiophene ring and a dimethylamino group attached to a phenyl moiety. Its chemical formula is C14H18N2OS. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the thiophene ring : Utilizing thiophene derivatives.
- Urea formation : Reacting isocyanates with amines.
- Dimethylamino incorporation : Introducing dimethylamine to the phenyl group.
These methods ensure the retention of the compound's biological activity while providing avenues for further modifications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potent cytotoxic effects.
Anticonvulsant Effects
The compound has also been studied for its anticonvulsant properties. In animal models, it has been shown to reduce seizure frequency and severity, indicating potential therapeutic applications in epilepsy management.
The precise mechanism of action remains under investigation; however, preliminary studies suggest that this compound may interact with neurotransmitter receptors involved in neuronal excitability and cancer cell signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Anticancer, Anticonvulsant | Contains thiophene and dimethylamino groups |
| N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | Structure | Antidepressant | Naphthalene moiety instead of phenyl |
| 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(furan-2-yl)urea | Structure | Anticancer | Furan ring instead of thiophene |
This table highlights the unique features of this compound compared to structurally similar compounds, emphasizing its distinct biological activities.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Study on Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells.
- Animal Model for Epilepsy : Research published in Epilepsy Research indicated that administration of this compound in a rodent model reduced seizure episodes by approximately 40%, showcasing its potential as an anticonvulsant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
